Cas no 2172198-68-2 (1-(4-ethylphenyl)ethane-1-sulfonyl fluoride)
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride
- 2172198-68-2
- EN300-1450858
-
- Inchi: 1S/C10H13FO2S/c1-3-9-4-6-10(7-5-9)8(2)14(11,12)13/h4-8H,3H2,1-2H3
- InChI Key: WHKUSHCFLSRJLJ-UHFFFAOYSA-N
- SMILES: S(C(C)C1C=CC(CC)=CC=1)(=O)(=O)F
Computed Properties
- Exact Mass: 216.06202899g/mol
- Monoisotopic Mass: 216.06202899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5Ų
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450858-50mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 50mg |
$707.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-100mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 100mg |
$741.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-250mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 250mg |
$774.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-500mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 500mg |
$809.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-1000mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 1000mg |
$842.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-2500mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 2500mg |
$1650.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-5000mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 5000mg |
$2443.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-10000mg |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 10000mg |
$3622.0 | 2023-09-29 | ||
| Enamine | EN300-1450858-1.0g |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride |
2172198-68-2 | 1g |
$0.0 | 2023-06-06 |
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride
Comprehensive Overview of 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2172198-68-2)
1-(4-ethylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2172198-68-2) is a specialized sulfonyl fluoride compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of organosulfur compounds, which are widely studied for their reactivity and utility in various chemical transformations. The presence of the sulfonyl fluoride group makes it particularly valuable in fields such as medicinal chemistry, materials science, and agrochemical research.
The molecular structure of 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride features an ethyl-substituted phenyl ring attached to a sulfonyl fluoride moiety. This structural arrangement imparts specific reactivity patterns, making it a useful intermediate in synthetic chemistry. Researchers have explored its potential in click chemistry and bioconjugation, where its ability to form stable covalent bonds under mild conditions is highly advantageous. The compound's CAS number 2172198-68-2 is often searched in scientific databases, reflecting its growing relevance in academic and industrial settings.
One of the most notable applications of 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride is in the development of proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug discovery. PROTACs are bifunctional molecules designed to degrade specific disease-causing proteins, and the sulfonyl fluoride group in this compound plays a critical role in their synthesis. This aligns with the current trend in pharmaceutical research, where targeted protein degradation is a hot topic. Additionally, the compound's compatibility with aqueous environments and biocompatibility makes it suitable for biological applications.
From a market perspective, the demand for 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride is expected to rise due to its utility in high-throughput screening and combinatorial chemistry. Its use in covalent inhibitor design is another area of interest, particularly in the development of enzyme inhibitors for therapeutic purposes. The compound's stability and reactivity profile make it a preferred choice for researchers working on fragment-based drug discovery and chemical biology.
In the context of green chemistry, 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride offers advantages due to its efficient synthesis and minimal byproduct formation. This aligns with the global push toward sustainable and environmentally friendly chemical processes. The compound's low toxicity and high selectivity further enhance its appeal for industrial applications. As a result, it is increasingly being adopted in catalysis and polymer chemistry, where precision and efficiency are paramount.
For researchers and manufacturers, sourcing high-quality 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2172198-68-2) is essential to ensure reproducibility in experiments and product development. The compound is typically supplied as a white to off-white crystalline powder, with strict quality control measures in place to guarantee purity and consistency. Its storage conditions are also critical, as exposure to moisture or extreme temperatures can affect its stability.
In summary, 1-(4-ethylphenyl)ethane-1-sulfonyl fluoride is a versatile and valuable compound with broad applications in modern chemistry and life sciences. Its unique properties, combined with the growing demand for innovative chemical solutions, position it as a key player in fields such as drug discovery, materials science, and sustainable chemistry. As research continues to uncover new uses for this compound, its significance in both academic and industrial contexts is likely to expand further.
2172198-68-2 (1-(4-ethylphenyl)ethane-1-sulfonyl fluoride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)